
N,N'-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide): is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two N-methylcyclohexanecarboxamide groups connected by a propane-1,3-diyl linker. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) typically involves the reaction of N-methylcyclohexanecarboxylic acid with propane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize efficiency. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Propane-1,3-diyl)bis(2-aminobenzamide)
- N,N’-(Propane-1,3-diyl)dipicolinamide
- N,N’-(Propane-1,3-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)
Uniqueness
N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) is unique due to its specific structure, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
886576-01-8 |
|---|---|
Molekularformel |
C19H34N2O2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
N-[3-[cyclohexanecarbonyl(methyl)amino]propyl]-N-methylcyclohexanecarboxamide |
InChI |
InChI=1S/C19H34N2O2/c1-20(18(22)16-10-5-3-6-11-16)14-9-15-21(2)19(23)17-12-7-4-8-13-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
UKFPFLPZGJQKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(C)C(=O)C1CCCCC1)C(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


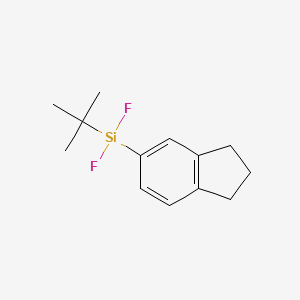
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
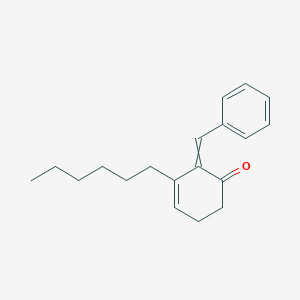

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
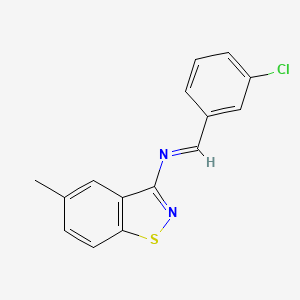
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)

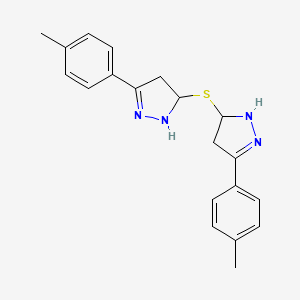

![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
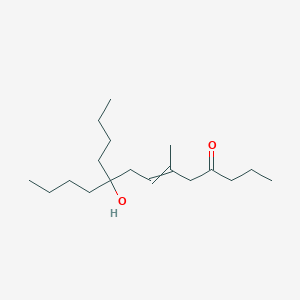
![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)
![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)
